22.6‑Fold Superior DDR1 Affinity vs. 3‑Methyl Analog in Matched Molecular Pair
In the triaza‑spirodecanone scaffold (US10239876), the inhibitor incorporating the 3‑cyclopropyl‑1,2,4‑oxadiazole fragment (Example 33) exhibited an IC₅₀ of 13.8 nM against DDR1, while the direct 3‑methyl analog (Example 37) showed an IC₅₀ of 312 nM, both measured in the identical intracellular DDR1 kinase assay [1][2]. The cyclopropyl group therefore provides a 22.6‑fold enhancement in binding affinity.
| Evidence Dimension | DDR1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 13.8 nM |
| Comparator Or Baseline | 3‑Methyl analog: 312 nM |
| Quantified Difference | 22.6‑fold (312/13.8) |
| Conditions | Intracellular DDR1 kinase domain assay; recombinant protein with kinase active site; identical assay for both compounds (BindingDB assay ID 8724) [1][2] |
Why This Matters
The >20‑fold potency gap demonstrates that the cyclopropyl moiety engages critical hydrophobic and conformational interactions, making this building block essential for high‑affinity DDR1 inhibitor programs.
- [1] BindingDB. BDBM371932: 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-(1H-indazole-5-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. IC₅₀ = 13.8 nM (DDR1). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=371932 View Source
- [2] BindingDB. BDBM371940: 8-(1H-Indazole-5-carbonyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. IC₅₀ = 312 nM (DDR1). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=371940 View Source
